REACTION_CXSMILES
|
Cl.CS[C:4]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)([CH3:8])[C:5]([OH:7])=[O:6]>[Zn].O>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[CH:4]([CH3:8])[C:5]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
α-methylthio-α-(2-thienyl)propionic acid
|
Quantity
|
542 mg
|
Type
|
reactant
|
Smiles
|
CSC(C(=O)O)(C)C=1SC=CC1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the refluxing temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
it was extracted three times with 10 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 10 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to short-path distillation (bath temperature 140°-160° C./12 mmHg)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 245 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |